N-(4,5-dimethylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide N-(4,5-dimethylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14784754
InChI: InChI=1S/C23H29N3O3S/c1-15-16(2)30-22(24-15)25-20(27)19-17-9-5-6-10-18(17)21(28)26(13-14-29-3)23(19)11-7-4-8-12-23/h5-6,9-10,19H,4,7-8,11-14H2,1-3H3,(H,24,25,27)
SMILES:
Molecular Formula: C23H29N3O3S
Molecular Weight: 427.6 g/mol

N-(4,5-dimethylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

CAS No.:

Cat. No.: VC14784754

Molecular Formula: C23H29N3O3S

Molecular Weight: 427.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4,5-dimethylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide -

Specification

Molecular Formula C23H29N3O3S
Molecular Weight 427.6 g/mol
IUPAC Name N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide
Standard InChI InChI=1S/C23H29N3O3S/c1-15-16(2)30-22(24-15)25-20(27)19-17-9-5-6-10-18(17)21(28)26(13-14-29-3)23(19)11-7-4-8-12-23/h5-6,9-10,19H,4,7-8,11-14H2,1-3H3,(H,24,25,27)
Standard InChI Key RJTAURJQAGGFMD-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC)C

Introduction

N-(4,5-dimethylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound with a unique structure that combines elements of thiazole, cyclohexane, and isoquinoline. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and structural properties.

Synthesis and Preparation

The synthesis of N-(4,5-dimethylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide typically involves multi-step organic reactions. These steps may include the formation of the spirocyclic core, introduction of the thiazole moiety, and attachment of the methoxyethyl group.

Synthesis Steps

  • Formation of the Spirocyclic Core: This involves the reaction of cyclohexanone with an isoquinoline derivative to form the spirocyclic structure.

  • Introduction of the Thiazole Moiety: A thiazole ring is attached to the spirocyclic core through a suitable coupling reaction.

  • Attachment of the Methoxyethyl Group: The methoxyethyl chain is introduced via a nucleophilic substitution or addition reaction.

Biological Activities

While specific biological activities of N-(4,5-dimethylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide have not been extensively documented, compounds with similar structures have shown potential in various therapeutic areas. These include anti-inflammatory, antimicrobial, and anticancer activities.

Potential Therapeutic Applications

  • Anti-inflammatory Activity: Compounds with thiazole and isoquinoline moieties have been reported to exhibit anti-inflammatory properties.

  • Antimicrobial Activity: The presence of a thiazole ring often confers antimicrobial activity.

  • Anticancer Activity: Isoquinoline derivatives have been studied for their potential anticancer effects.

Research Findings and Future Directions

Research on N-(4,5-dimethylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is limited, but studies on similar compounds suggest potential avenues for investigation.

Future Research Directions

  • Biological Activity Screening: Conduct comprehensive screenings to identify specific biological activities.

  • Structure-Activity Relationship (SAR) Studies: Modify the compound's structure to enhance desired activities.

  • Pharmacokinetic and Toxicity Studies: Evaluate the compound's safety and pharmacokinetic profile.

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